An In-depth Technical Guide to 2-Amino-3-formylbenzoic Acid (CAS No. 27867-47-6)
An In-depth Technical Guide to 2-Amino-3-formylbenzoic Acid (CAS No. 27867-47-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-formylbenzoic acid, a key organic intermediate with significant applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and its role as a precursor in the synthesis of various heterocyclic compounds. A significant focus is placed on the biological activities of its derivatives, including their potential as enzyme inhibitors and antimicrobial agents. Experimental protocols and diagrammatic representations of relevant synthetic and biological pathways are included to facilitate further research and development.
Introduction
2-Amino-3-formylbenzoic acid, with the Chemical Abstracts Service (CAS) registry number 27867-47-6 , is an aromatic organic compound featuring an amino group, a formyl (aldehyde) group, and a carboxylic acid group substituted on a benzene ring. The strategic positioning of these functional groups makes it a versatile building block for the synthesis of complex heterocyclic scaffolds, particularly quinazolines and their derivatives, which are prevalent in many pharmacologically active compounds. This guide aims to consolidate the available technical information on 2-Amino-3-formylbenzoic acid to support its application in research and drug development.
Physicochemical and Safety Data
A summary of the key physicochemical properties of 2-Amino-3-formylbenzoic acid is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of 2-Amino-3-formylbenzoic Acid
| Property | Value | Reference |
| CAS Number | 27867-47-6 | |
| Molecular Formula | C₈H₇NO₃ | |
| Molecular Weight | 165.15 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Boiling Point (Predicted) | 374.6 ± 37.0 °C | [1] |
| Density (Predicted) | 1.424 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.59 ± 0.10 | [1] |
Safety Information:
Users should handle 2-Amino-3-formylbenzoic acid with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.
Synthesis and Experimental Protocols
Proposed Synthesis of 2-Amino-3-formylbenzoic Acid
The synthesis can be envisioned as a two-step process starting from m-toluic acid, as outlined in a patent for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid[2].
Step 1: Nitration of m-Toluic Acid to yield 2-Nitro-3-methylbenzoic Acid.
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Reaction: m-Toluic acid is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, ortho to the carboxylic acid and meta to the methyl group.
Step 2: Reduction of the Nitro Group to yield 2-Amino-3-methylbenzoic Acid.
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Reaction: The resulting 2-nitro-3-methylbenzoic acid is then subjected to a reduction reaction, typically using a catalyst such as Palladium on carbon (Pd/C) in a hydrogen atmosphere, to convert the nitro group to an amino group.
Step 3: Oxidation of the Methyl Group to a Formyl Group.
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Reaction: The final step would involve the selective oxidation of the methyl group of 2-amino-3-methylbenzoic acid to a formyl group. This is a challenging transformation due to the presence of the activating amino group, which can be susceptible to oxidation. Careful selection of the oxidizing agent and reaction conditions would be critical to achieve the desired product.
Below is a generalized experimental workflow for the synthesis of an aminobenzoic acid derivative, which can be adapted for the synthesis of 2-amino-3-methylbenzoic acid from its nitro precursor.
General Experimental Protocol: Reduction of a Nitrobenzoic Acid Derivative
Materials:
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2-Nitro-3-methylbenzoic acid
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Palladium on carbon (5% Pd/C)
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Ethyl acetate
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Hydrogen gas supply (balloon or hydrogenation apparatus)
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Round-bottomed flask
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Magnetic stirrer and stir bar
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Filtration apparatus
Procedure:
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Dissolve 2-nitro-3-methylbenzoic acid in ethyl acetate in a two-necked round-bottomed flask.
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Carefully add 5% Pd/C catalyst to the solution.
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Securely attach a hydrogen-filled balloon to one neck of the flask or connect it to a hydrogenation apparatus.
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Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Wash the filter cake with additional ethyl acetate.
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Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-amino-3-methylbenzoic acid.
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The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
Derivatives of aminobenzoic acids are known to possess a wide range of biological activities, making them valuable scaffolds in drug discovery.[1]
Enzyme Inhibition
Several studies have highlighted the potential of aminobenzoic acid derivatives as inhibitors of various enzymes.
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Cholinesterase Inhibition: Derivatives of aminobenzoic acids have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[1][3]
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Carbonic Anhydrase Inhibition: Certain benzoic acid derivatives have shown inhibitory activity against human carbonic anhydrases (hCAs), which are also considered a target for Alzheimer's disease treatment.[3]
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D-Amino Acid Oxidase Inhibition: Benzoic acid and its monosubstituted derivatives have been shown to inhibit D-amino acid oxidase.[4]
Table 2: Enzyme Inhibitory Activity of Selected Benzoic Acid Derivatives
| Compound Class | Target Enzyme | Activity (Kᵢ or IC₅₀) | Reference |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE) | Kᵢ values in the nM range | [3] |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ values in the nM range | [3] |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ values in the nM range | [3] |
Antimicrobial Activity
Aminobenzoic acid and its derivatives have demonstrated antimicrobial activity against various pathogens.[5][6] The structural versatility of this scaffold allows for the synthesis of a wide array of derivatives with potential antibacterial and antifungal properties.
Signaling Pathway Modulation
A structurally similar compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has been shown to exhibit anticancer properties by targeting the PI3K/AKT signaling pathway.[7] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by 2-amino-3-chlorobenzoic acid suggests that 2-Amino-3-formylbenzoic acid and its derivatives may also possess the ability to modulate this or other critical signaling cascades.
Below is a diagram representing a simplified PI3K/AKT signaling pathway, which can be a potential target for compounds derived from 2-Amino-3-formylbenzoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of d-amino acid oxidase by benzoic acid and various monosubstituted benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
